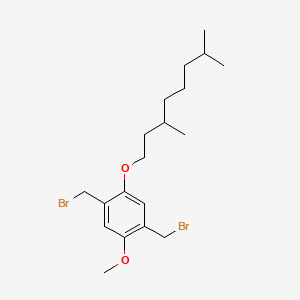

![molecular formula C11H14N2O2 B1623068 2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]- CAS No. 88877-00-3](/img/structure/B1623068.png)

2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-

Overview

Description

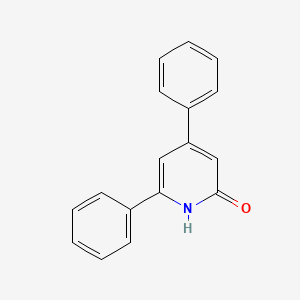

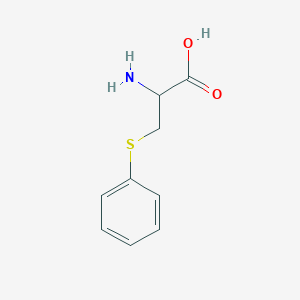

The compound “2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-” is a type of pyridinone, which is a class of compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, bonded to a ketone . The specific structure and properties of this compound can vary based on the presence and position of various substituents .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of “2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-” is characterized by the presence of a pyridinone ring with various substituents. The exact structure can be determined using spectroscopic techniques such as NMR .Chemical Reactions Analysis

The compound can undergo various chemical reactions, depending on the conditions and reagents used. For example, rearrangements of similar compounds in the presence of N-nucleophiles, such as ammonia, hydrazine, and hydroxylamine, into 1-aminopyridine, pyrano [2,3-b]-pyridine, and isoxazole derivatives have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-” can be determined using various analytical techniques. For instance, the compound “(E)-5-Acetyl-3-bromo-6-(2-(dimethylamino)vinyl)pyridin-2(1H)-one” has a molecular weight of 285.14 and a storage temperature of 28 C .Scientific Research Applications

Type 2 Diabetes Management

The compound has been evaluated for its potential in managing Type 2 Diabetes (T2D) through in vitro enzymatic assays. It targets enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are linked to T2D. By inhibiting these enzymes, it could help in controlling post-prandial hyperglycemia, a significant factor in T2D management .

Antioxidant Activity

This compound has shown promise in antioxidant activity using methods like the DPPH free-radical scavenging method. Antioxidants are crucial in neutralizing free radicals, which can prevent oxidative stress, a contributor to various chronic diseases .

Anti-Inflammatory Properties

The anti-inflammatory potential of this compound has been explored through its effects on cyclooxygenase-2 activity. This is particularly relevant in the context of chronic inflammation, which is a root cause of many diseases, including arthritis, heart disease, and certain cancers .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions of this compound with various biological targets. These studies help in predicting the binding affinities and modes of action, which are essential for drug design and development .

Antimicrobial Activity

Research has indicated that derivatives of this compound could serve as potential antimicrobial agents. The compound’s structure allows for the synthesis of new series that exhibit antibacterial and antifungal properties, which could be crucial in developing new treatments for infections .

Anti-Inflammatory Agents Development

The compound has been used as a starting point for synthesizing a range of derivatives with potential anti-inflammatory effects. These derivatives have been tested using the carrageenan-induced paw edema test in rats, showing promising results for developing new anti-inflammatory drugs .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-acetyl-6-[2-(dimethylamino)ethenyl]-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-8(14)9-4-5-11(15)12-10(9)6-7-13(2)3/h4-7H,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJCJGRJHJFVGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(NC(=O)C=C1)C=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395714 | |

| Record name | 2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]- | |

CAS RN |

88877-00-3 | |

| Record name | 2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

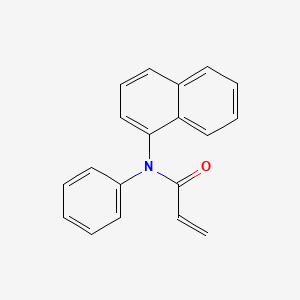

![6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1622992.png)

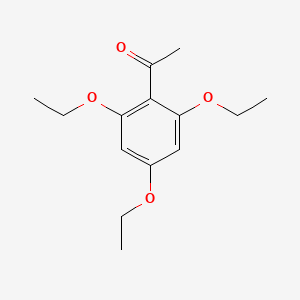

![2-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-phenyl}acetonitrile](/img/structure/B1622995.png)